molecular formula C16H8ClF3N2O3S B5214527 3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 5634-95-7

3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B5214527
CAS RN: 5634-95-7
M. Wt: 400.8 g/mol
InChI Key: OVISXUNGMDNMTE-UHFFFAOYSA-N
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Description

3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is commonly referred to as "compound X" and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of compound X is not fully understood, but it is thought to act by binding to specific target proteins and modulating their activity. For example, compound X has been shown to bind to the ATP-binding site of protein kinase CK2 and inhibit its activity. Additionally, compound X has been shown to interact with certain ion channels and transporters in the nervous system and modulate their function.

Biochemical And Physiological Effects

Compound X has been shown to have a variety of biochemical and physiological effects depending on the target protein it interacts with. For example, inhibition of protein kinase CK2 by compound X has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Additionally, modulation of ion channels and transporters by compound X has been shown to affect neuronal excitability and neurotransmitter release in the nervous system.

Advantages And Limitations For Lab Experiments

One advantage of using compound X in lab experiments is its high potency and selectivity for certain target proteins. This allows for precise modulation of specific biological processes without affecting other cellular functions. However, one limitation of using compound X is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on compound X. One area of interest is the development of more potent and selective analogs of compound X for use as therapeutic agents in neurological disorders and cancer. Additionally, further investigation into the mechanism of action of compound X and its interactions with specific target proteins could provide valuable insights into the underlying biology of various disease processes.

Synthesis Methods

The synthesis of compound X involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-nitro-3-(trifluoromethyl)aniline in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields of the desired product.

Scientific Research Applications

Compound X has been widely used in biomedical research as a tool compound to investigate the mechanism of action of various biological processes. For example, compound X has been shown to inhibit the activity of certain enzymes such as protein kinase CK2 and has been used to study the role of CK2 in cancer development and progression. Additionally, compound X has been used to probe the function of certain ion channels and transporters in the nervous system and has been investigated as a potential therapeutic agent for neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N2O3S/c17-13-9-3-1-2-4-12(9)26-14(13)15(23)21-8-5-6-11(22(24)25)10(7-8)16(18,19)20/h1-7H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVISXUNGMDNMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386271
Record name ZINC04714581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

CAS RN

5634-95-7
Record name ZINC04714581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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